molecular formula C20H21BrN2O3 B2585385 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903218-97-2

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2585385
CAS No.: 1903218-97-2
M. Wt: 417.303
InChI Key: QLEISLNAHOISLN-UHFFFAOYSA-N
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Description

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an azetidinyl ring, and a hexahydroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the bromophenyl group. Common synthetic routes may involve the use of reagents such as bromobenzene, propanoyl chloride, and azetidine under specific reaction conditions, including controlled temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, polar solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[3-(2-chlorophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
  • 2-{1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-{1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs

Properties

IUPAC Name

2-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c21-17-8-4-1-5-13(17)9-10-18(24)22-11-14(12-22)23-19(25)15-6-2-3-7-16(15)20(23)26/h1-5,8,14-16H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEISLNAHOISLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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